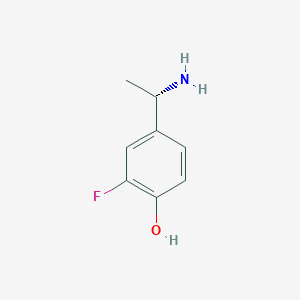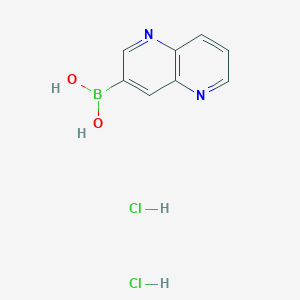
(1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine: is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by alkylation and amination reactions to introduce the cyclopropyl and amine groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the amine group.
Reduction: Reduction reactions may target the triazole ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, particularly at the amine or triazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine serves as a versatile building block for the construction of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features allow for the modulation of pharmacokinetic and pharmacodynamic properties, potentially leading to the development of more effective and safer drugs .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may participate in hydrogen bonding or π-π interactions, while the amine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Comparison: Compared to these similar compounds, (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This can influence its reactivity, stability, and interaction with biological targets, potentially leading to distinct applications and advantages in various fields .
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
[1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(11-7-12-13)5-9(6-10)3-4-9/h7H,2-6,10H2,1H3 |
Clave InChI |
OADZCEUPFDXIDY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



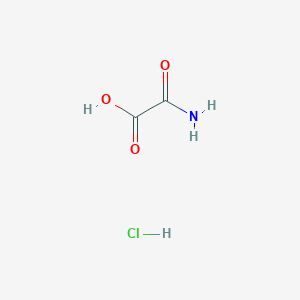

![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
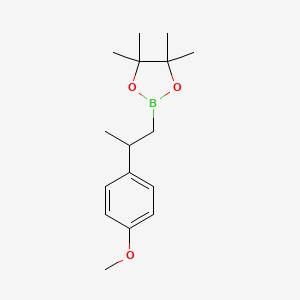
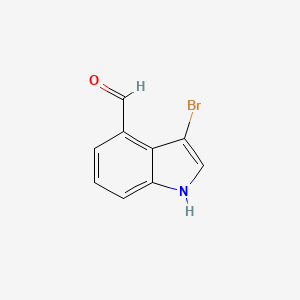
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)

